1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium
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Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula CF₃COCH₂COCF₃. It is a colorless liquid that is widely used in various scientific and industrial applications due to its unique chemical properties. When complexed with praseodymium, it forms a coordination compound that has significant applications in materials science and catalysis.
Mechanism of Action
Target of Action
The primary target of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is metal ions. It forms metal-chelate complexes with various metal ions such as Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) . The role of these complexes can vary depending on the specific metal ion involved and the biological context.
Mode of Action
1,1,1,5,5,5-Hexafluoropentane-2,4-dione interacts with its targets by acting as a chelating ligand . This means it can form multiple bonds with a single metal ion, effectively ‘grabbing’ the ion and allowing it to participate in further chemical reactions. The exact changes resulting from this interaction can vary depending on the specific metal ion and the biological or chemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through the fluorination of acetylacetone. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and equipment. The compound is then purified through distillation and other separation methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoropentane-2,2,4,4-tetraol.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and coordination compounds when reacted with metals like praseodymium. These products have significant applications in catalysis and materials science .
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is used extensively in scientific research due to its ability to form stable complexes with various metals. Some of its applications include:
Chemistry: Used as a chelating agent in the synthesis of metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content and strong chelating ability. Similar compounds include:
Acetylacetone (2,4-pentanedione): Lacks the fluorine atoms and has different chemical properties.
Trifluoroacetylacetone: Contains fewer fluorine atoms and has different reactivity.
Hexafluoroacetone: A related compound with different functional groups and applications.
These compounds differ in their chemical properties and applications, with 1,1,1,5,5,5-hexafluoropentane-2,4-dione being particularly notable for its strong chelating ability and stability in various chemical environments.
Properties
CAS No. |
47814-20-0 |
---|---|
Molecular Formula |
C15H6F18O6P |
Molecular Weight |
765.08 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
InChI Key |
QZLSMASZBVHYRB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
47814-20-0 | |
Origin of Product |
United States |
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